N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-2-methylphenyl group and a 2-methyl-1,3-thiazol-4-yl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The synthesized thiazole derivative is then coupled with 3-chloro-2-methylphenylamine through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the benzamide core are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)benzamide: Lacks the thiazole ring, which may affect its biological activity.
4-(2-methyl-1,3-thiazol-4-yl)benzamide: Lacks the 3-chloro-2-methylphenyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to the presence of both the 3-chloro-2-methylphenyl group and the 2-methyl-1,3-thiazol-4-yl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-15(19)4-3-5-16(11)21-18(22)14-8-6-13(7-9-14)17-10-23-12(2)20-17/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCSPXYMDDBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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